molecular formula C5H7NO2 B2653383 6-Oxa-4-azaspiro[2.4]heptan-5-one CAS No. 869012-03-3

6-Oxa-4-azaspiro[2.4]heptan-5-one

Cat. No. B2653383
CAS RN: 869012-03-3
M. Wt: 113.116
InChI Key: IWIVYPHBVQZLKM-UHFFFAOYSA-N
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Description

6-Oxa-4-azaspiro[2.4]heptan-5-one is a chemical compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.12 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NO2/c7-4-6-5(1-2-5)3-8-4/h1-3H2, (H,6,7) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 113.12 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Transformations

6-Oxa-4-azaspiro[2.4]heptan-5-one compounds have been utilized in various chemical transformations. For example, Molchanov et al. (2016) demonstrated the use of these compounds in reductive cleavage, resulting in the formation of bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016). Similarly, the synthesis and properties of related sulfonate salts were explored by van der Haas et al. (2017), highlighting their improved stability and solubility (van der Haas et al., 2017).

Synthesis and Derivatives

The synthesis of novel angular spirocyclic azetidines, including derivatives of this compound, was reported by Guerot et al. (2011). These methods are useful for drug discovery and library synthesis (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Pharmaceutical Applications

In the pharmaceutical field, this compound derivatives have been explored for their potential. Odagiri et al. (2013) synthesized novel quinolines using these compounds, showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013). Furthermore, Meyers et al. (2009) developed synthetic routes to bifunctional derivatives, useful for creating novel compounds in chemical space exploration (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Metabolic Studies

The compound's metabolism was also studied. Li et al. (2016) investigated the in vitro metabolism of a spiro oxetane-containing compound, highlighting the role of microsomal epoxide hydrolase in its biotransformation (Li, Hayes, Grönberg, Berggren, Castagnoli, & Weidolf, 2016).

Drug Discovery

These compounds have been pivotal in drug discovery efforts. For example, a novel series of dopamine D3 receptor antagonists based on 5-azaspiro[2.4]heptane derivatives was described by Micheli et al. (2016), showing potential for further pharmaceutical development (Micheli et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

6-oxa-4-azaspiro[2.4]heptan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-6-5(1-2-5)3-8-4/h1-3H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVYPHBVQZLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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